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Compound of Interest

Compound Name: 3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential synthesis of 3-Bromo-5-butoxybenzoic acid. Due to the limited availability of

direct experimental data for this specific compound in peer-reviewed literature, this guide

leverages data from structurally related analogs to provide predicted characteristics and a

plausible experimental protocol.

Molecular Structure and Identifiers
3-Bromo-5-butoxybenzoic acid is a monosubstituted benzoic acid derivative. The structure

consists of a benzene ring substituted with a bromine atom, a butoxy group, and a carboxylic

acid group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers and Properties
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Identifier/Property Value Source

IUPAC Name 3-Bromo-5-butoxybenzoic acid N/A

CAS Number 1228956-96-4 N/A

Molecular Formula C₁₁H₁₃BrO₃ N/A

Molecular Weight 273.12 g/mol N/A

Canonical SMILES
CCCCOC1=CC(=CC(=C1)C(=

O)O)Br
N/A

Predicted logP 3.32620 N/A

Storage Temperature Ambient N/A

Physicochemical Properties
Direct experimental data for the physicochemical properties of 3-Bromo-5-butoxybenzoic
acid are not readily available. However, properties can be estimated based on its structure and

data from similar compounds. The butoxy group is expected to increase its lipophilicity

compared to its hydroxy or methoxy analogs.

Table 2: Physicochemical Properties of Related Compounds

Compound Molecular Formula
Molecular Weight (
g/mol )

Melting Point (°C)

3-Bromobenzoic acid C₇H₅BrO₂ 201.02 155-158

3-Bromo-5-

hydroxybenzoic acid
C₇H₅BrO₃ 217.02 237-241[1]

3-Bromo-5-

methoxybenzoic acid
C₈H₇BrO₃ 231.04 190-196

Spectroscopic Data (Predicted)
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While experimental spectra for 3-Bromo-5-butoxybenzoic acid are not available in the

searched databases, the expected spectral characteristics can be predicted based on the

analysis of its functional groups and data from analogous compounds.

¹H NMR:

Aromatic protons would appear as multiplets or distinct singlets/doublets in the range of 7.0-

8.0 ppm.

The protons of the butoxy group would be observed in the upfield region: a triplet around 4.0

ppm (OCH₂), a multiplet around 1.7 ppm (OCH₂CH₂), a multiplet around 1.5 ppm (CH₂CH₃),

and a triplet around 0.9 ppm (CH₃).

The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10

ppm), and may be exchangeable with D₂O.

¹³C NMR:

The carbonyl carbon of the carboxylic acid would be expected around 165-175 ppm.

Aromatic carbons would appear in the 110-140 ppm range, with the carbon attached to the

bromine showing a lower chemical shift.

The carbons of the butoxy group would be in the upfield region, with the OCH₂ carbon

around 68-70 ppm.

IR Spectroscopy:

A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.

A strong C=O stretch for the carboxylic acid should appear around 1700 cm⁻¹.

C-O stretching vibrations for the ether and carboxylic acid will be present in the 1200-1300

cm⁻¹ region.

C-Br stretching will be observed in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z 272 and 274 with approximately

equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Fragmentation would likely involve the loss of the butoxy group, the carboxyl group, and

cleavage of the butyl chain.

Synthesis Protocol
A plausible and efficient method for the synthesis of 3-Bromo-5-butoxybenzoic acid is the

Williamson ether synthesis, starting from the commercially available 3-Bromo-5-

hydroxybenzoic acid.

Reaction: 3-Bromo-5-hydroxybenzoic acid + 1-Bromobutane → 3-Bromo-5-butoxybenzoic
acid

Experimental Protocol:

Materials:

3-Bromo-5-hydroxybenzoic acid

1-Bromobutane

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture is

stirred at room temperature for 30 minutes.

Alkylation: Add 1-bromobutane (1.2 eq) to the reaction mixture.

Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into

ice-cold water.

Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should

form.

Extraction: Extract the product with diethyl ether (3 x 50 mL).

Washing: Combine the organic layers and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: The crude 3-Bromo-5-butoxybenzoic acid can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its structure and purity.
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Figure 1: Proposed synthesis workflow for 3-Bromo-5-butoxybenzoic acid.

Biological Activity and Drug Development Potential
There is currently no direct experimental evidence available in the public domain regarding the

biological activity of 3-Bromo-5-butoxybenzoic acid. However, the broader class of

substituted benzoic acids has been extensively studied and exhibits a wide range of

pharmacological properties.

Structure-Activity Relationship (SAR) Insights:

Antimicrobial Activity: Halogenated and hydroxylated benzoic acid derivatives have

demonstrated antibacterial and antifungal properties. The presence of the bromine atom and

the lipophilic butoxy group in 3-Bromo-5-butoxybenzoic acid suggests it could be explored

for antimicrobial activity.

Anticancer Potential: Many benzoic acid derivatives serve as scaffolds for the development

of anticancer agents, including kinase inhibitors. The specific substitution pattern on the

aromatic ring is crucial for target binding and selectivity.
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Metabolic Disorders: Some benzoic acid derivatives have been investigated for their role in

metabolic pathways. For instance, 3-Bromo-5-hydroxybenzoic acid has been noted as a

metabolite of 3,5-dihydroxybenzoic acid and has been linked to effects on dyslipidemia in

animal models.[2]

Future Directions: Given the lack of direct biological data, 3-Bromo-5-butoxybenzoic acid
represents a novel chemical entity for biological screening. Researchers in drug discovery

could include this compound in screening libraries to evaluate its activity against various

targets, including bacterial and fungal strains, cancer cell lines, and enzymes involved in

metabolic diseases. The synthesis protocol provided in this guide offers a straightforward route

to obtaining this compound for such exploratory studies.

Conclusion
3-Bromo-5-butoxybenzoic acid is a readily synthesizable compound with potential for further

investigation in medicinal chemistry and drug development. While direct experimental data is

scarce, this technical guide provides a solid foundation for its synthesis, characterization, and

potential biological evaluation based on the known properties of structurally related molecules.

Further research is warranted to elucidate the specific biological activities and therapeutic

potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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